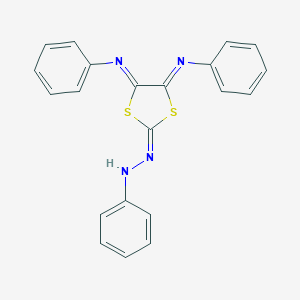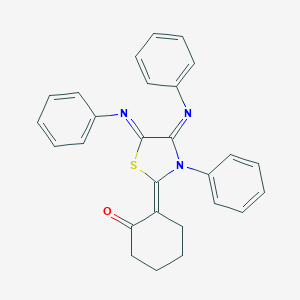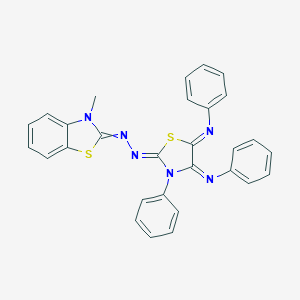![molecular formula C12H18N4OS B307294 [[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea](/img/structure/B307294.png)
[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is not fully understood. However, studies have shown that the compound can interact with various biomolecules, including DNA, RNA, and proteins. The compound can also induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound can also induce apoptosis in cancer cells. Moreover, the compound has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has several advantages for lab experiments. The compound is stable and can be easily synthesized. The compound is also relatively inexpensive compared to other compounds used in scientific research. However, the compound has limitations, including its low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea. One direction is to study the compound's potential use as an anticancer agent in combination with other drugs. Another direction is to study the compound's potential use in the development of sensors and electronic devices. Moreover, further studies are needed to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a chemical compound that has potential applications in various fields of scientific research. The compound's synthesis method is complex, but it has several advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects, including its potential use as an anticancer agent, antifungal, and antibacterial agent. Further studies are needed to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a multistep process that involves the reaction of various chemicals. The synthesis method is complex and requires expertise in organic chemistry. The compound can be synthesized using different methods, including the reaction between 2,4-pentanedione and diethylamine followed by the reaction with thiourea.
Aplicaciones Científicas De Investigación
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent, antifungal, and antibacterial agent. In material science, the compound has been studied for its potential use in the development of sensors and electronic devices. In analytical chemistry, the compound has been studied for its potential use as a reagent for the determination of various metal ions.
Propiedades
Fórmula molecular |
C12H18N4OS |
|---|---|
Peso molecular |
266.37 g/mol |
Nombre IUPAC |
[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea |
InChI |
InChI=1S/C12H18N4OS/c1-3-16(4-2)10-6-5-9(11(17)7-10)8-14-15-12(13)18/h5-8,14H,3-4H2,1-2H3,(H3,13,15,18)/b9-8+ |
Clave InChI |
JOSZOJACYPUSKA-CMDGGOBGSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=O)/C(=C/NNC(=S)N)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=S)N)C=C1 |
SMILES canónico |
CCN(CC)C1=CC(=O)C(=CNNC(=S)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)


![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)


![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)